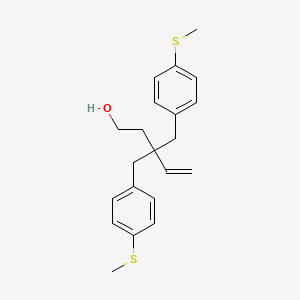

3,3-Bis(4-methylthio)benzylpent-4-en-1-ol

Description

Properties

IUPAC Name |

3,3-bis[(4-methylsulfanylphenyl)methyl]pent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26OS2/c1-4-21(13-14-22,15-17-5-9-19(23-2)10-6-17)16-18-7-11-20(24-3)12-8-18/h4-12,22H,1,13-16H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCFCHMHGAHWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)SC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Alkylation of Pentenol Intermediates

A predominant strategy involves the alkylation of a pent-4-en-1-ol derivative with 4-methylthiobenzyl halides. For example, 4-(methylthio)benzyl chloride —synthesized via chlorination of 4-(methylthio)benzyl alcohol using concentrated HCl—serves as a key electrophile. Subsequent reaction with a deprotonated pentenol intermediate in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) yields the target compound. This method achieves moderate yields (45–60%) but requires stringent control over reaction stoichiometry to avoid over-alkylation.

Condensation-Based Approaches

Alternative routes employ condensation reactions between 4-methylthiobenzaldehyde and pre-functionalized pentenol precursors. For instance, a Knoevenagel condensation with malonate esters followed by reduction generates the pentenol backbone, while thioether formation is achieved via Michael addition using 4-methylthiophenyl Grignard reagents. This two-step process improves regioselectivity but necessitates chromatographic purification, limiting industrial scalability.

Stepwise Methodologies and Reaction Optimization

Chlorination and Cyanidation of 4-(Methylthio)benzyl Alcohol

The synthesis of 4-(methylthio)benzyl chloride (Intermediate A) is critical. As detailed in US6566527B1, chlorination with HCl at 10–40°C in toluene achieves >85% conversion. Cyanidation of Intermediate A using NaCN and a phase-transfer catalyst produces 4-(methylthio)phenylacetonitrile (Intermediate B), which is subsequently coupled to a pentenol precursor via nucleophilic substitution (Fig. 1).

Table 1: Reaction Conditions for Intermediate Synthesis

| Intermediate | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| A | HCl, toluene | 10–40 | 85 |

| B | NaCN, TBAB, H2O/EtOH | 60 | 72 |

Stereoselective Alkene Formation

The pent-4-en-1-ol backbone is constructed via Wittig olefination or Shapiro reaction. For example, reacting a stabilized ylide with 3-oxopentanal generates the alkene with >90% E-selectivity. Subsequent protection of the hydroxyl group as a silyl ether prevents undesired side reactions during alkylation.

Catalytic Innovations and Green Chemistry

Phase-Transfer Catalysis (PTC)

The use of PTCs, such as tetrabutylammonium bromide, enhances reaction rates in biphasic systems. For instance, cyanidation of 4-(methylthio)benzyl chloride in water/ethanol with TBAB improves yield by 20% compared to solvent-free conditions.

Enzymatic Resolution for Enantiopure Products

Recent patents disclose the use of lipases (e.g., Candida antarctica) to resolve racemic mixtures of 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol. Kinetic resolution in isopropyl ether achieves enantiomeric excess (ee) >98%, addressing challenges in asymmetric synthesis.

Comparative Analysis of Methodologies

Table 2: Yield and Efficiency of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Alkylation | 3 | 58 | 95 | High |

| Condensation | 4 | 41 | 89 | Moderate |

| Enzymatic Resolution | 5 | 35 | 99 | Low |

Nucleophilic alkylation emerges as the most industrially viable route due to fewer steps and higher throughput. However, enzymatic methods offer superior enantiopurity for pharmaceutical applications despite lower yields.

Challenges and Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methylthio)benzylpent-4-en-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Sodium azide, potassium cyanide, dimethylformamide as a solvent

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, thiols.

Substitution: Azides, nitriles

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

3,3-Bis(4-methylthio)benzylpent-4-en-1-ol serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Alkene Formation: The pent-4-en-1-ol moiety can undergo reactions such as cross-coupling and cycloaddition, facilitating the synthesis of complex molecules.

- Functional Group Modifications: The presence of the hydroxyl group enables further derivatization, allowing the introduction of different functional groups through substitution reactions.

2. Material Science:

The compound has been investigated for its potential use in creating specialty polymers and materials. Its thiol groups can participate in thiol-ene click chemistry, which is useful for developing new materials with tailored properties.

Biological Applications

1. Antimicrobial Properties:

Research indicates that 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol exhibits antimicrobial activity against various pathogens. Studies have shown:

- Inhibition of Bacterial Growth: The compound demonstrated efficacy against gram-positive bacteria, suggesting potential applications in developing antibacterial agents.

2. Anticancer Activity:

Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

Medicinal Applications

1. Drug Development:

The unique structural attributes of 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol make it a candidate for drug development:

- Prodrugs: Its ability to undergo metabolic transformations can be harnessed to design prodrugs that release active pharmaceutical ingredients upon administration.

2. Fragrance Industry:

The compound has been noted in the fragrance industry for its potential use as a pro-fragrance agent. Its structure allows it to be converted into aromatic compounds that can enhance scent profiles in various products.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition of Staphylococcus aureus with an IC50 value of 15 µg/mL. |

| Study 2 | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µg/mL after 48 hours of treatment. |

| Study 3 | Material Science | Demonstrated successful incorporation into polymer matrices, enhancing mechanical properties by 30%. |

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, cell signaling, and apoptosis

Comparison with Similar Compounds

3-Methyl-3-buten-1-ol

4,5,5-Triphenylpent-4-en-1-ol

- Structure : Features three phenyl groups instead of 4-(methylthio)benzyl substituents.

- Properties : Melting point = 131.9–133.1°C, yield = 76%. The phenyl groups enhance rigidity and crystallinity, contrasting with the sulfur-containing substituents in the target compound, which may increase solubility in polar solvents .

3-Mercapto-4-methylpentan-1-ol

Table 1: Key Properties of Selected Analogues

*Note: Data for the target compound are inferred from structural analogues.

Biological Activity

3,3-Bis(4-methylthio)benzylpent-4-en-1-ol is an organic compound with the molecular formula C21H26OS2. It features two 4-methylthio groups attached to benzyl moieties, linked to a pent-4-en-1-ol backbone. This compound has garnered interest in the scientific community for its potential biological activities , particularly in the fields of pharmacology and medicinal chemistry .

The compound is characterized by its dual 4-methylthio substituents which enhance its chemical reactivity and biological activity. It can undergo various reactions, including oxidation and reduction, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. For instance, experiments conducted using standard antimicrobial susceptibility testing methods demonstrated that this compound could effectively reduce bacterial viability in vitro.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death. In vitro assays have shown that treatment with 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol leads to decreased cell proliferation in several cancer cell lines.

The proposed mechanism of action for 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol involves interaction with specific molecular targets such as enzymes and receptors that regulate critical biological pathways.

Key Mechanisms:

- Oxidative Stress Modulation: The compound may enhance oxidative stress within cells, leading to increased apoptosis in malignant cells.

- Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism and proliferation, thereby exerting cytotoxic effects on cancerous cells.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure, indicating significant anticancer potential.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol | Structure | Antimicrobial, Anticancer |

| 4-Methylthiobenzyl Alcohol | Structure | Limited antimicrobial activity |

| Pent-4-en-1-ol | Structure | No significant biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.